

Early-Stage Research Dossier: ASN04885796

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Compound of Interest

Compound Name: ASN04885796

Cat. No.: B1665289

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN04885796 is a novel small molecule that has been identified as a potent and selective agonist for the G protein-coupled receptor 17 (GPR17). This document provides a comprehensive overview of the early-stage research on **ASN04885796**, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of GPR17 modulation.

Chemical Properties

ASN04885796 is a synthetic organic compound with the following identifiers:

Property	Value
IUPAC Name	2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide
Synonyms	ASN 04885796, ASN-04885796
CAS Registry No.	1032892-26-4
Molecular Formula	C ₂₈ H ₂₈ FN ₅ O ₄
Molecular Weight	517.55 g/mol

Biological Activity

ASN04885796 has been characterized as a potent agonist of the GPR17 receptor. The primary quantitative measure of its activity is its half-maximal effective concentration (EC₅₀) in a functional assay.

Assay Type	Parameter	Value
[³⁵ S]GTPyS Binding Assay	EC ₅₀	2.27 nM

This low nanomolar potency indicates a high affinity and efficacy of **ASN04885796** for the GPR17 receptor. Its activity suggests potential for therapeutic applications in conditions where GPR17 activation is beneficial, such as in certain neurological diseases due to its potential neuroprotective properties.

Experimental Protocols

The following sections detail the likely experimental methodologies employed in the early-stage characterization of **ASN04885796**, based on standard practices for GPR17 agonist screening.

[³⁵S]GTPyS Binding Assay

This functional assay is a cornerstone in the characterization of G protein-coupled receptor (GPCR) agonists. It measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPyS, to G proteins upon receptor activation.

Objective: To determine the potency (EC₅₀) of **ASN04885796** in activating the GPR17 receptor.

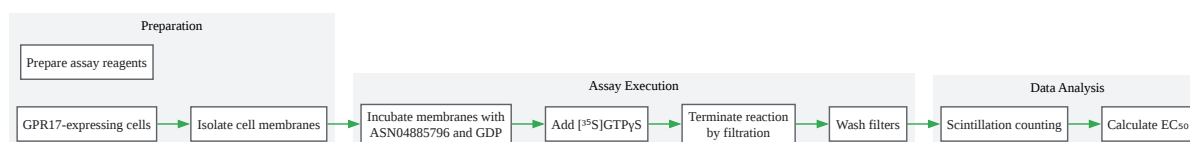
Materials:

- Cell Membranes: Membranes prepared from a cell line stably expressing the human GPR17 receptor (e.g., HEK293, CHO, or 1321N1 astrocytoma cells).
- [³⁵S]GTPyS: Radiolabeled non-hydrolyzable GTP analog.
- GDP: Guanosine diphosphate, to ensure G proteins are in an inactive state at baseline.
- Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

- **ASN04885796**: Test compound, serially diluted.
- Scintillation Counter: For detection of radioactivity.

Procedure:

- **Membrane Preparation**: Human GPR17-expressing cells are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are washed and resuspended in an appropriate buffer.
- **Assay Setup**: In a multi-well plate, cell membranes are incubated with varying concentrations of **ASN04885796**, a fixed concentration of GDP, and the assay buffer.
- **Initiation of Reaction**: The reaction is initiated by the addition of [³⁵S]GTPyS.
- **Incubation**: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for agonist-stimulated [³⁵S]GTPyS binding.
- **Termination and Filtration**: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes while allowing unbound [³⁵S]GTPyS to pass through. The filters are then washed to remove any remaining unbound radioligand.
- **Detection**: The radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis**: The amount of bound [³⁵S]GTPyS is plotted against the concentration of **ASN04885796**. The data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.



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Workflow for the [³⁵S]GTPγS Binding Assay.

Calcium Mobilization Assay

GPR17 is known to couple to Gαq/11 proteins, which upon activation, lead to an increase in intracellular calcium levels. A calcium mobilization assay is a common method to assess the functional activity of GPR17 agonists.

Objective: To measure the ability of **ASN04885796** to induce an increase in intracellular calcium via GPR17 activation.

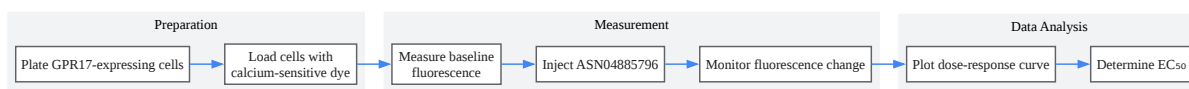
Materials:

- Cells: A cell line endogenously or recombinantly expressing GPR17 (e.g., CHO or HEK293 cells).
- Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).
- Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
- **ASN04885796**: Test compound, serially diluted.
- Fluorescence Plate Reader: With automated injection capabilities.

Procedure:

- Cell Plating: Cells are seeded into a multi-well plate and allowed to adhere overnight.
- Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye in assay buffer.
- Compound Addition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then varying concentrations of **ASN04885796** are automatically injected into the wells.
- Fluorescence Measurement: The change in fluorescence intensity over time is monitored. An increase in fluorescence indicates a rise in intracellular calcium concentration.

- Data Analysis: The peak fluorescence response is plotted against the concentration of **ASN04885796** to generate a dose-response curve and determine the EC₅₀.

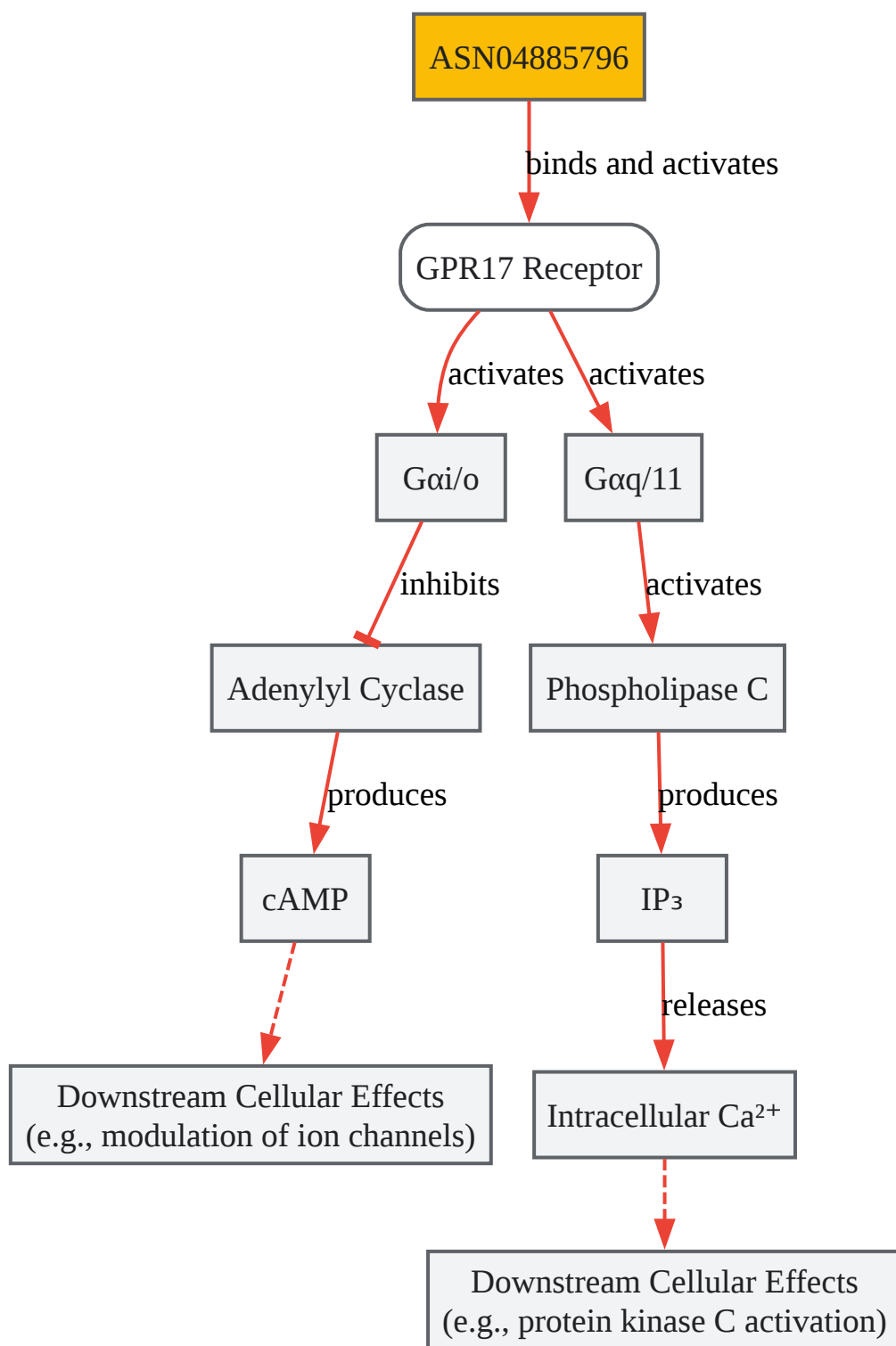


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Workflow for the Calcium Mobilization Assay.

Signaling Pathway

As an agonist of GPR17, **ASN04885796** is expected to activate downstream signaling cascades initiated by this receptor. GPR17 is known to couple to inhibitory G proteins (Gai/o) and Gαq/11 proteins.



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Proposed GPR17 Signaling Pathway Activated by **ASN04885796**.

Conclusion

ASN04885796 is a potent and selective GPR17 agonist identified in early-stage research. Its low nanomolar EC₅₀ in functional assays highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting GPR17. Further in-depth studies are warranted to fully elucidate its pharmacological profile, including its effects in cellular and in vivo models of diseases where GPR17 plays a significant role. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for future investigations into this promising compound.

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